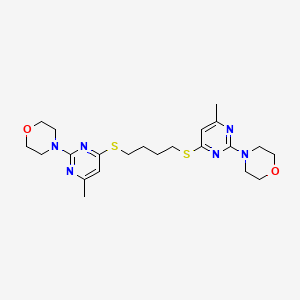
Acetamide, N,N'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenylene))bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a derivative of anthracenedione, which is a class of compounds known for their applications in dyes and pigments. The structure of this compound includes two acetoamidophenyl groups attached to an anthracenedione core, making it a complex organic molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-acetoamidophenyl)amino-9,10-anthracenedione typically involves the following steps:
Nitration: The starting material, anthracene, undergoes nitration to form 1,4-dinitroanthracene.
Reduction: The nitro groups are then reduced to amino groups, yielding 1,4-diaminoanthracene.
Acetylation: The amino groups are acetylated to form 1,4-bis(4-acetoamidophenyl)amino-9,10-anthracenedione.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
化学反応の分析
Types of Reactions
1,4-Bis(4-acetoamidophenyl)amino-9,10-anthracenedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The acetoamidophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracenedione compounds.
科学的研究の応用
1,4-Bis(4-acetoamidophenyl)amino-9,10-anthracenedione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment.
Industry: It is used in the production of dyes and pigments for various industrial applications.
作用機序
The mechanism of action of 1,4-Bis(4-acetoamidophenyl)amino-9,10-anthracenedione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer research, where it is studied for its potential to inhibit the growth of cancer cells.
類似化合物との比較
Similar Compounds
Anthracenedione: The parent compound, known for its use in dyes and pigments.
Mitoxantrone: A synthetic anthracenedione derivative used in cancer treatment.
Doxorubicin: Another anthracenedione derivative with potent anticancer properties.
Uniqueness
1,4-Bis(4-acetoamidophenyl)amino-9,10-anthracenedione is unique due to its specific structure, which includes two acetoamidophenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
75508-31-5 |
|---|---|
分子式 |
C30H24N4O4 |
分子量 |
504.5 g/mol |
IUPAC名 |
N-[4-[[4-(4-acetamidoanilino)-9,10-dioxoanthracen-1-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C30H24N4O4/c1-17(35)31-19-7-11-21(12-8-19)33-25-15-16-26(34-22-13-9-20(10-14-22)32-18(2)36)28-27(25)29(37)23-5-3-4-6-24(23)30(28)38/h3-16,33-34H,1-2H3,(H,31,35)(H,32,36) |
InChIキー |
LIMVWSXMKAREHI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)NC(=O)C)C(=O)C5=CC=CC=C5C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


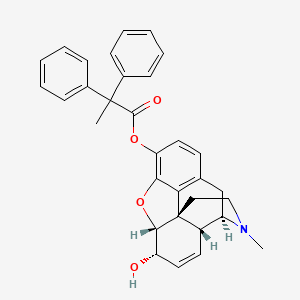
![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate](/img/structure/B12777276.png)
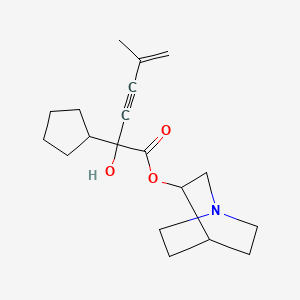




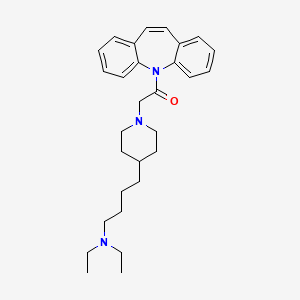

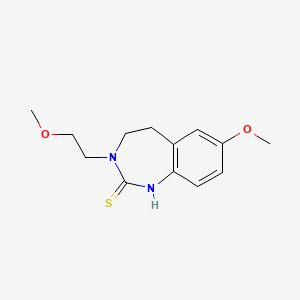

![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)
